molecular formula C17H13ClN2O2 B14506365 4-(3-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 64598-51-2

4-(3-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14506365
CAS No.: 64598-51-2
M. Wt: 312.7 g/mol
InChI Key: BAJCHIBCMMEVLX-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methyl group, and a phenyl group attached to a pyrazolone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-chlorobenzoyl chloride with 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with bacterial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzoyl chloride
  • tert-Butyl 4-(3-chlorobenzoyl)-1-piperazinecarboxylate

Comparison

Compared to similar compounds, 4-(3-Chlorobenzoyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

64598-51-2

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

4-(3-chlorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H13ClN2O2/c1-11-15(16(21)12-6-5-7-13(18)10-12)17(22)20(19-11)14-8-3-2-4-9-14/h2-10,19H,1H3

InChI Key

BAJCHIBCMMEVLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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